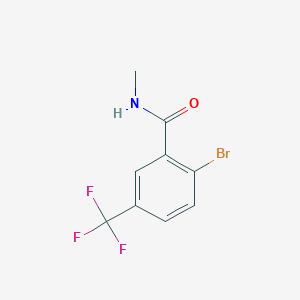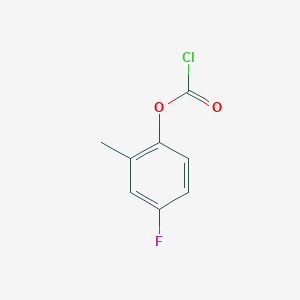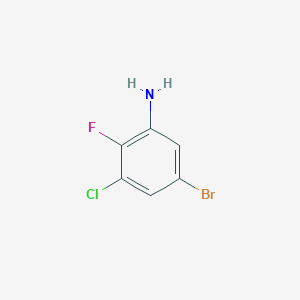
5-Bromo-3-chloro-2-fluoroaniline
Vue d'ensemble
Description
5-Bromo-3-chloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN. It has an average mass of 224.458 Da and a monoisotopic mass of 222.919952 Da . It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-fluoroaniline has a density of 1.8±0.1 g/cm³. Its boiling point is 269.4±35.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 50.7±3.0 kJ/mol. Its flash point is 116.7±25.9 °C. The index of refraction is 1.611. The molar refractivity is 43.1±0.3 cm³ .
Applications De Recherche Scientifique
Chemoselective Functionalization
5-Bromo-3-chloro-2-fluoroaniline has been utilized in the chemoselective functionalization of related compounds. Stroup et al. (2007) describe the selective functionalization of 5-bromo-2-chloro-3-fluoropyridine. They highlight the exclusive substitution of the bromide under specific catalytic amination conditions and the reversal of chemoselectivity in the absence of palladium catalysis, leading to the selective substitution of the 3-fluoro group under SNAr conditions (Stroup et al., 2007).
Synthesis of Pentasubstituted Pyridines
Wu et al. (2022) report on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. This compound serves as a valuable building block in medicinal chemistry, enabling the creation of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
Chiral Stationary Phases for High-Performance Liquid Chromatography
Chankvetadze et al. (1997) explored derivatives of halogen-substituted phenylcarbamates, including 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, as chiral stationary phases in high-performance liquid chromatography (HPLC). Their findings suggest significant modifications in polarities of the carbamate residues due to the presence of halogen and methyl groups, enhancing chiral recognition abilities (Chankvetadze et al., 1997).
Vibrational Spectra Analysis
Krishnakumar and Balachandran (2005) conducted a study on the vibrational spectra of 5-fluoro, 5-chloro, and 5-bromo-cytosines using density functional theory (DFT) calculations. They investigated the effects of halogen substituents on vibrational frequencies, providing valuable insights for molecular characterizations (Krishnakumar & Balachandran, 2005).
Synthesis of Biologically Active Compounds
Sutherland and Gallagher (2003) describe the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a precursor in the creation of 3,5-disubstituted 2-fluoropyridines and corresponding 2-pyridones. These compounds are important intermediates in the synthesis of various biologically active molecules (Sutherland & Gallagher, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMUCZWLUYFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



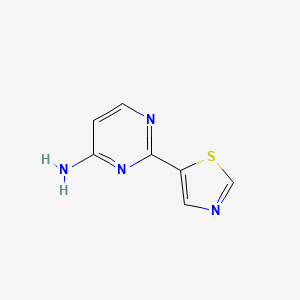

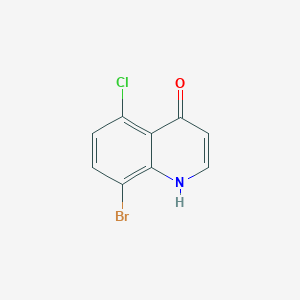
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
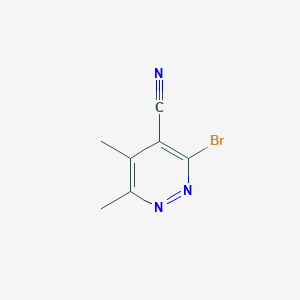

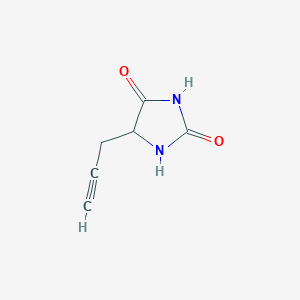
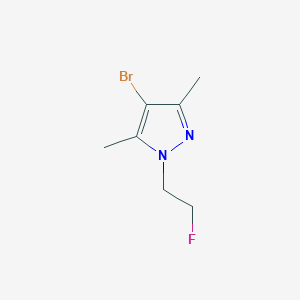


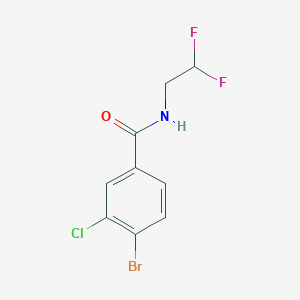
![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
